REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1>O.[Rh]>[CH2:4]1[CH:5]2[C:6]([NH:1][CH:2]([CH2:10][CH2:9]2)[CH2:3]1)=[O:7]
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter through glass fiber
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo to a white solid
|
Type
|
ADDITION
|
Details
|
Mix the solid with diphenyl ether
|
Type
|
TEMPERATURE
|
Details
|
heat quickly
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
partition between hexane and water
|
Type
|
CUSTOM
|
Details
|
Separate the organic phase
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
ADDITION
|
Details
|
treat with sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
subject to continuous extraction with methylene chloride overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Evaporate the methylene chloride
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |